molecular formula C24H14ClFN2O2 B15149607 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

Cat. No.: B15149607
M. Wt: 416.8 g/mol
InChI Key: RLSWXJQOXNTWOZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a complex organic compound with a unique structure that combines a naphthalene ring, a benzoxazole ring, and a fluorobenzamide group

Preparation Methods

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the benzoxazole intermediate.

    Addition of the fluorobenzamide group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H14ClFN2O2

Molecular Weight

416.8 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C24H14ClFN2O2/c25-20-6-2-3-17-18(20)4-1-5-19(17)24-28-21-13-16(11-12-22(21)30-24)27-23(29)14-7-9-15(26)10-8-14/h1-13H,(H,27,29)

InChI Key

RLSWXJQOXNTWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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